molecular formula C10H5Cl3N2 B15244255 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine CAS No. 103824-20-0

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B15244255
CAS No.: 103824-20-0
M. Wt: 259.5 g/mol
InChI Key: AHNZVWMMXWKVRN-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is a halogen-substituted pyrimidine derivative of significant interest in medicinal chemistry and chemical biology research. Pyrimidines are a fundamental class of heterocyclic compounds, with their derivatives being extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The structure of this compound, featuring a pyrimidine ring substituted with chlorine at the 2-position and a 2,4-dichlorophenyl group at the 5-position, makes it a versatile and valuable synthetic building block. The chlorine atom on the pyrimidine ring is a reactive site that can undergo facile nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines and other nucleophiles to create diverse chemical libraries for structure-activity relationship (SAR) studies . The dichlorophenyl moiety can contribute to enhanced lipophilicity and potential bioactivity, as similar substituted pyrimidines have been explored for their inhibitory effects on key biological pathways. Research on pyrimidine analogs has shown that they can exhibit anti-inflammatory effects by modulating the expression and activity of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . As a key intermediate, this compound is For Research Use Only and is intended for use in laboratory settings to develop novel bioactive molecules for scientific discovery. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

103824-20-0

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-5-(2,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H

InChI Key

AHNZVWMMXWKVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine varies depending on its application:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine C₁₀H₅Cl₃N₂ 2-Cl, 5-(2,4-diCl-Ph) Hypothesized antimicrobial/antifungal
4f (Oxadiazole-pyrimidine hybrid) C₁₅H₁₀Cl₂N₄O₂S₂ Oxadiazole, thio groups Anticandidal (MIC: 8–64 µg/mL)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine C₂₅H₁₅Cl₂F₃N₄ Pyrazolo-pyrimidine core, multiple halogens Corticotropin-releasing factor (CRF) receptor antagonism
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine C₁₆H₁₁Cl₂N₅ Diazenyl linker Potential dye or enzyme inhibitor
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine C₁₅H₁₁Cl₂N₂S Thieno-pyrimidine fused ring Agrochemical research

Key Observations:

Substituent Position and Bioactivity :

  • The 2-chloro substituent in pyrimidines is critical for electronic effects, stabilizing the ring and enhancing electrophilic reactivity. For example, compound 4f () showed broad-spectrum anticandidal activity, likely due to the electron-withdrawing oxadiazole and thio groups enhancing target binding .
  • Pyrazolo[1,5-a]pyrimidine derivatives () exhibit CRF receptor antagonism, attributed to the fused ring system and trifluoromethyl group improving CNS penetration .

Role of Halogenation: Dichlorophenyl groups increase hydrophobicity, as seen in 4f (LogP ~3.5), facilitating membrane interaction. However, excessive halogenation (e.g., trifluoromethyl in ) may reduce solubility, necessitating formulation adjustments . Thieno-pyrimidines () leverage sulfur’s electron-rich nature for agrochemical applications, where chlorine atoms enhance pesticidal activity .

Synthetic Accessibility :

  • Diazonium coupling () and multicomponent reactions () are common for introducing aryl groups. Yields for dichlorophenyl-substituted pyrimidines range from 67% to 81%, depending on substituent complexity .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight IR (cm⁻¹) ¹H-NMR (δ, ppm)
This compound 288.43 ~3065 (C-H aromatic) 7.53–7.64 (dichlorophenyl H)
4f () 412.35 1685 (C=O), 1552 (C=N) 4.68 (CH₂), 8.61–8.70 (pyrimidine H)
4-[3-(2,4-dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine 321.15
2-[(4-chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 287 370.76
  • Spectroscopic Trends :
    • IR spectra of dichlorophenyl-pyrimidines show characteristic C-H aromatic stretches (~3065 cm⁻¹) and C=N/C=O vibrations (1552–1685 cm⁻¹) .
    • ¹H-NMR signals for dichlorophenyl protons typically appear at δ 7.53–7.88 ppm, with pyrimidine protons upfield (δ 8.61–8.70) .

Biological Activity

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. Its molecular formula is C10H6Cl3N, with a molecular weight of approximately 293.54 g/mol. The unique substitution pattern of chlorine and dichlorophenyl groups enhances its reactivity and biological properties.

Binding Affinities
Research indicates that this compound exhibits binding affinities with various biological targets, particularly enzymes and receptors. These interactions are crucial for understanding its pharmacological effects and potential side effects when used therapeutically.

Inhibitory Effects on Kinases
Studies have shown that compounds similar to this compound act as inhibitors in several biological pathways. Notably, it has been identified as a dual inhibitor of specific kinases involved in the life cycle of Plasmodium falciparum, suggesting potential antimalarial properties .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against drug-resistant strains of pathogens. Research into halogenated antimicrobial agents has highlighted the potential of similar compounds in combating resistant infections .

Anti-inflammatory Effects

Recent studies have revealed that pyrimidine derivatives exhibit anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed. Compounds derived from pyrimidines have demonstrated significant activity in reducing oxidative stress markers in various assays .

Case Studies

  • Antimalarial Activity
    A study assessing the inhibitory activity against PfDHFR (dihydrofolate reductase) indicated that certain pyrimidine derivatives showed low nanomolar potency against both wild-type and mutant strains of the parasite. This suggests that structural modifications in pyrimidines can enhance their antiplasmodial efficacy .
  • In Vitro Anti-inflammatory Studies
    In vivo tests involving carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with calculated ED50 values indicating their effectiveness .
  • Cytotoxicity Against Cancer Cells
    Research evaluating the cytotoxic effects of various pyrimidine derivatives on A549 lung cancer cells revealed moderate to high cytotoxicity at specific concentrations. This highlights the potential use of these compounds as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-fluoropyrimidineContains fluorine instead of chlorineExhibits different reactivity patterns
2-Chloro-5-nitropyrimidineContains a nitro groupPotentially higher biological activity
4-Amino-2-chloro-5-pyrimidinamineContains an amino groupIncreased solubility and different interactions
2-Chloro-5-(trifluoromethyl)pyrimidineContains trifluoromethyl groupEnhanced lipophilicity and greater bioactivity

This table illustrates the structural diversity among pyrimidine derivatives and their unique biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using precursors like 2,4-dichlorophenylboronic acid and halogenated pyrimidine cores. Key steps include:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 2,4-dichlorophenyl group at the pyrimidine's 5-position .
  • Chlorination : Controlled chlorination at the pyrimidine’s 2-position using POCl₃ or PCl₅ under inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
  • X-ray Diffraction : Single-crystal analysis reveals dihedral angles (e.g., 89.29° between pyrimidine and dichlorophenyl rings) and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 300.99) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns across crystallographic studies?

  • Methodological Answer :

  • Comparative Analysis : Overlay crystal structures from multiple studies (e.g., compare dihedral angles in (89.29°) vs. related analogs in ) to identify conformational flexibility .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G(d,p)) to assess energy barriers for rotational isomerism .
  • Temperature-Dependent Crystallography : Collect data at varying temperatures (e.g., 100–298 K) to probe dynamic behavior .

Q. How can researchers design in vivo studies to evaluate the therapeutic efficacy of this compound derivatives?

  • Methodological Answer :

  • Model Selection : Use xenograft models (e.g., TEL-Jak2-driven hematologic malignancies) for Jak/Stat pathway inhibitors .
  • Dosage Optimization : Pharmacokinetic profiling (e.g., IV/PO administration in rodents) to determine bioavailability and half-life .
  • Biomarker Analysis : Monitor downstream targets (e.g., phosphorylated STAT3/5 via Western blot) in tumor tissues .

Q. What mechanistic insights explain the compound’s activity as a kinase inhibitor or enzyme modulator?

  • Methodological Answer :

  • Kinase Assays : Use TR-FRET-based assays to measure IC₅₀ values against Jak2 V617F mutants (e.g., AZD1480 analogs show IC₅₀ < 10 nM) .
  • Molecular Docking : Simulate binding interactions with HSP90 (e.g., key residues in the ATP-binding pocket) using AutoDock Vina .
  • Mutagenesis Studies : Introduce point mutations (e.g., D38A in Jak2) to validate binding site specificity .

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